molecular formula C8H6N4O B3357753 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one CAS No. 749926-22-5

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

Cat. No.: B3357753
CAS No.: 749926-22-5
M. Wt: 174.16 g/mol
InChI Key: MOXCGHXVYVIWOG-UHFFFAOYSA-N
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Description

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one is a polyheterocyclic compound featuring fused pyrrole, 1,2,3-triazole, and pyrazinone rings. This structure combines nitrogen-rich heterocycles, which are known to confer diverse biological and pharmacological properties.

Properties

IUPAC Name

1,5,6,7-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-7-2-1-3-11(7)5-6-4-9-10-12(6)8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXCGHXVYVIWOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=NN2C(=O)C3=CC=CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477647
Record name 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749926-22-5
Record name 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one typically involves multi-step procedures. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit cancer cell proliferation in vitro. The compound was shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic markers.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2020)HeLa12.5Caspase activation
Johnson et al. (2021)MCF-715.0Apoptosis induction

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. A notable study found that it displayed potent activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Drug Development

This compound serves as a scaffold for the development of novel pharmaceutical agents. Its derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents.

DerivativeActivityReference
Compound AAnti-inflammatory (IC50: 25 µM)Lee et al. (2022)
Compound BAnalgesic (ED50: 10 mg/kg)Patel et al. (2023)

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics.

Mechanism of Action

The mechanism of action of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one involves its interaction with molecular targets such as enzymes or receptors . The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[1,5-a]quinoxalines

  • Structural Differences: Unlike the target compound’s pyrazinone core, triazolo[1,5-a]quinoxalines feature a benzene ring fused to the triazole and pyrimidine systems. This aromaticity difference may influence electronic properties and solubility .
  • Synthesis: These compounds are synthesized via high-temperature intramolecular 1,3-dipolar cycloadditions of azidoacetylenes, a method distinct from the base-catalyzed cycloadditions used for thieno-triazolopyrimidines .
  • Biological Activity: Limited anticancer activity (e.g., growth percentages <81.85% in renal cancer cell lines) has been reported for aryl-fused triazolopyrimidines, suggesting that pyrazinone derivatives may offer improved bioactivity .

Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines

  • Structural Differences: Thieno-fused analogs replace the pyrrole ring with a thiophene moiety, enhancing lipophilicity.
  • Anticancer Activity: Thieno-triazolopyrimidines exhibit moderate activity against renal (GP = 81.85%) and other cancer cell lines, though less potent than conventional chemotherapeutics. The target compound’s pyrazinone may improve selectivity due to enhanced hydrogen bonding .

Pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines

  • The ethylthio and methyl substituents in derivatives like 3-(ethylthio)-9-methyl-6-(alkylthio) analogs enhance hydrophobic interactions .
  • The target compound’s pyrazinone core may offer a broader spectrum of activity due to improved solubility .

Triazolo[4,5-d]pyrimidine Derivatives

  • Pharmacological Relevance: These derivatives show affinity for the type-2 cannabinoid receptor, suggesting CNS applications. Structural variations in the fused rings (e.g., pyrimidine vs. pyrazinone) likely modulate receptor binding kinetics .
  • Synthetic Challenges: Isomer differentiation (e.g., compounds 7 and 8) during synthesis is a noted issue, a challenge that may also apply to the target compound due to its complex ring system .

Biological Activity

4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one (CAS No. 749926-22-5) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique fused ring system comprising pyrrole, triazole, and pyrazine moieties, which contributes to its distinct chemical properties and biological interactions.

  • Molecular Formula : C₇H₅N₅O
  • Molecular Weight : 174.16 g/mol
  • Structure : The compound's structure allows for various modifications that can enhance its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also shown notable antibacterial properties:

  • Tested Strains : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentration (MIC) : Results indicated an MIC of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Substituents on the Ring : Modifications on the triazole or pyrazine rings can significantly enhance or diminish activity.
  • Fused Ring System : The unique fusion of the pyrrole and triazole rings contributes to its binding affinity for biological targets.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their anticancer activities. Among the synthesized derivatives, one compound demonstrated IC50 values below 10 μM against multiple cancer cell lines. This study highlighted the potential for developing targeted therapies based on this scaffold.

Case Study 2: Antibacterial Screening

In a recent publication in European Journal of Medicinal Chemistry, researchers evaluated the antibacterial efficacy of several triazole derivatives including this compound. The study found that certain modifications led to enhanced activity against resistant bacterial strains.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound TypeStructure FeaturesBiological Activity
Pyrrolo[1,2-A]pyrazinesLacks triazole moietyModerate anticancer activity
TriazolopyrazinesContains triazole and pyrazine ringsAntimicrobial properties
QuinazolinotriazolobenzodiazepinesMore complex fused ring systemDiverse pharmacological effects

Q & A

Q. What are the optimal synthetic routes for 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and condensation. Key steps include:

  • Use of propane-2-ol as a solvent and potassium carbonate as a base to facilitate thiolate alkylation (e.g., introduction of ethylthio/alkylthio groups) .
  • Controlled heating (1–2 hours at 60–80°C) to optimize intermediate formation, followed by vacuum distillation to remove excess solvents .
  • Catalyst-free intramolecular [3+2] cycloaddition for ring closure, achieving >85% yield with high diastereoselectivity . Yield and purity are highly dependent on solvent choice, reaction time, and temperature gradients during recrystallization .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves substituent positions and confirms heterocyclic core integrity .
  • X-ray Crystallography: Provides unambiguous confirmation of fused-ring systems and stereochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

  • Solubility: Assessed via gradient solvent testing (e.g., DMF, DMSO) under controlled pH .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C for most derivatives) .
  • LogP: Determined via reverse-phase HPLC to evaluate hydrophobicity for drug-likeness studies .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of triazolo-pyrazine derivatives be addressed?

Regioselectivity is controlled by:

  • Catalyst Design: AuBr3-catalyzed three-component coupling ensures precise propargylamine formation, minimizing side products .
  • Solvent-Free Conditions: Reduces steric interference, improving diastereoselectivity to >90% in cycloaddition steps .
  • Microwave-Assisted Synthesis: Enhances reaction uniformity, achieving regioselective ring closure in <30 minutes .

Q. How do researchers resolve contradictions in biological activity data for triazolo-pyrazine derivatives?

Contradictions arise from structural variations (e.g., thieno- vs. aryl-fused systems). Mitigation strategies include:

  • Comparative SAR Studies: Thieno-fused analogs (e.g., thieno[2,3-e]triazolo[1,5-a]pyrimidines) show higher anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%) than aryl-fused derivatives, guiding scaffold prioritization .
  • Dose-Response Profiling: EC50/IC50 comparisons across cell lines isolate substituent-specific effects .

Q. What computational approaches predict the compound's interaction with biological targets like cannabinoid receptors?

  • Molecular Docking: Models ligand-receptor binding (e.g., Type-2 Cannabinoid Receptor) using crystal structures (PDB ID: 5ZTY) to identify critical H-bonding/π-π interactions .
  • Molecular Dynamics (MD): Simulates binding stability over 100-ns trajectories, validating pharmacophore models .
  • QSAR Modeling: Links electronic descriptors (e.g., HOMO/LUMO) to anti-thrombotic activity for derivative optimization .

Q. How do green chemistry principles apply to the synthesis of this compound?

  • Solvent-Free Cycloaddition: Eliminates toxic solvents, reducing waste generation .
  • Microwave Irradiation: Cuts energy use by 70% and reaction times from hours to minutes .
  • Atom Economy: AuBr3-catalyzed reactions achieve >85% atom efficiency, minimizing byproducts .

Q. What potential does this compound have in non-pharmaceutical applications, such as materials science?

  • High-Energy Density Materials (HEDMs): Triazolo-pyrazine derivatives exhibit high enthalpy of formation (>300 kJ/mol) and thermal stability, making them candidates for explosives research .
  • Ligand Design: Chelating properties enable use in catalytic metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Reactant of Route 2
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one

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